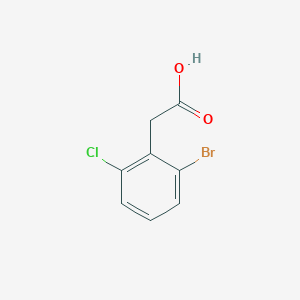

2-(2-Bromo-6-chlorophenyl)acetic acid

Description

The exact mass of the compound 2-(2-Bromo-6-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromo-6-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-6-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPDPINDCZGYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337850 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-77-8 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS Number: 37777-77-8)

A Note to the Researcher: Information regarding the synthesis, characterization, and specific applications of 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS 37777-77-8) is limited in publicly available scientific literature. Much of the available data pertains to the structurally similar isomer, α-bromo-2-chlorophenylacetic acid. This guide synthesizes the available information on CAS 37777-77-8 and provides context based on the known chemistry of related phenylacetic acid derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals.

Introduction: A Phenylacetic Acid Derivative of Pharmaceutical Interest

2-(2-Bromo-6-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a valuable synthetic intermediate in medicinal chemistry. Halogenated organic compounds are of significant interest in drug development as the incorporation of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications for this particular isomer are not extensively documented, its general classification suggests its potential as a building block for more complex molecules with therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(2-Bromo-6-chlorophenyl)acetic acid is fundamental for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 37777-77-8 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₆BrClO₂ | Multiple Chemical Suppliers |

| Molecular Weight | 249.49 g/mol | Multiple Chemical Suppliers |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Purification

Conceptual Synthetic Pathway

A potential route to 2-(2-Bromo-6-chlorophenyl)acetic acid could involve the following steps:

Caption: Conceptual synthetic pathway for 2-(2-Bromo-6-chlorophenyl)acetic acid.

Explanation of the Conceptual Pathway:

-

Diazotization of 2-Bromo-6-chloroaniline: The synthesis would likely commence with the diazotization of 2-bromo-6-chloroaniline using sodium nitrite in the presence of a strong acid like hydrochloric acid. This reaction converts the amino group into a diazonium salt, which is a versatile intermediate.

-

Cyanation via Sandmeyer Reaction: The resulting diazonium salt can then undergo a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group onto the aromatic ring, yielding 2-bromo-6-chlorobenzonitrile.

-

Reduction to the Aldehyde: The nitrile can be selectively reduced to the corresponding aldehyde, 2-bromo-6-chlorobenzaldehyde, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Chain Extension (Homologation): The aldehyde can then be converted to the desired phenylacetic acid through a one-carbon homologation. This could be achieved via various methods, such as a Wittig reaction with a phosphonium ylide containing a protected carboxylic acid precursor, followed by deprotection and oxidation.

Purification

For a solid compound of this nature, purification would typically be achieved through recrystallization or column chromatography.

Recrystallization Protocol (General Procedure):

-

Dissolve the crude 2-(2-bromo-6-chlorophenyl)acetic acid in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but readily soluble when hot (e.g., a mixture of ethanol and water, or toluene).

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography (General Procedure):

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization (Predicted)

Without experimental data, the expected spectroscopic features can be predicted based on the structure of the molecule.

1H NMR Spectroscopy

The proton NMR spectrum of 2-(2-Bromo-6-chlorophenyl)acetic acid is expected to show the following signals:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the three protons on the substituted phenyl ring.

-

Methylene Protons: A singlet at approximately δ 3.7-4.0 ppm for the two protons of the methylene group (-CH₂-) adjacent to the aromatic ring and the carboxylic acid.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is often exchangeable with D₂O.

13C NMR Spectroscopy

The carbon NMR spectrum would be expected to show eight distinct signals:

-

Carboxylic Carbon: A signal in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the bromine and chlorine atoms showing characteristic chemical shifts.

-

Methylene Carbon: A signal for the -CH₂- carbon at approximately δ 35-45 ppm.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.49 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom (with their respective isotopes). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the region of 1450-1600 cm⁻¹.

-

C-Br and C-Cl Stretches: In the fingerprint region below 1000 cm⁻¹.

Applications in Drug Development: A Versatile Building Block

Phenylacetic acid derivatives are important scaffolds in medicinal chemistry. While specific drugs synthesized from 2-(2-Bromo-6-chlorophenyl)acetic acid are not prominently reported, its structure suggests its utility as a precursor for various classes of therapeutic agents. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular architectures.

Caption: Potential applications of 2-(2-Bromo-6-chlorophenyl)acetic acid in medicinal chemistry.

The reactivity of the carboxylic acid group allows for the formation of amides and esters, which are common functional groups in many drug molecules. The aryl halides can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(2-Bromo-6-chlorophenyl)acetic acid is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific and detailed information regarding its synthesis, characterization, and use is currently limited in the public domain, its structural features suggest it is a valuable building block for the creation of novel and complex molecules. Further research and publication of experimental data are needed to fully elucidate the properties and potential of this compound. Researchers are advised to proceed with caution, drawing upon established principles of organic chemistry and safety for related compounds, while working with this molecule.

References

Due to the limited availability of specific literature for CAS number 37777-77-8, this guide has been prepared based on general chemical principles and data from chemical supplier databases. For further research, it is recommended to consult chemical synthesis and reaction databases, as well as patent literature, which may contain more specific information.

physical and chemical properties of 2-(2-Bromo-6-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS No. 37777-77-8). It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound. It is critical to distinguish this compound from its isomer, α-bromo-2-chlorophenylacetic acid (CAS No. 29270-30-2), as much of the readily available literature can be ambiguous. This guide will focus exclusively on the title compound, providing available data, proposing synthetic routes, and offering predicted spectral information to facilitate its study and application.

Compound Identification and Structure

2-(2-Bromo-6-chlorophenyl)acetic acid is a di-halogenated phenylacetic acid derivative. The strategic placement of the bromo and chloro substituents on the phenyl ring, ortho to the acetic acid moiety, imparts unique electronic and steric properties that are of interest in medicinal chemistry and organic synthesis.

Molecular Structure:

Figure 1: Chemical structure of 2-(2-Bromo-6-chlorophenyl)acetic acid.

Physicochemical Properties

Experimentally determined physicochemical data for 2-(2-Bromo-6-chlorophenyl)acetic acid is sparse in the public domain. The following table summarizes available and predicted properties. It is crucial to note the distinction from its α-bromo isomer, for which more data is available.

| Property | Value | Source |

| CAS Number | 37777-77-8 | ChemScene[1], Appchem[2] |

| Molecular Formula | C₈H₆BrClO₂ | ChemScene[1], Appchem[2] |

| Molecular Weight | 249.49 g/mol | ChemScene[1], Appchem[2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available. For the isomer α-bromo-2-chlorophenylacetic acid (CAS 29270-30-2), melting points of 107-112 °C and 106-110 °C are reported. | High Quality at Affordable Price[3], Chem-Impex[4] |

| Boiling Point | Not available. | N/A |

| Solubility | Predicted to be soluble in methanol and chloroform. | N/A |

| pKa | Predicted to be acidic due to the carboxylic acid group, with increased acidity from the electron-withdrawing halogen substituents. | N/A |

| LogP | 2.7296 (Predicted) | ChemScene[1] |

Synthesis and Reactivity

Proposed Synthetic Routes

Route 1: From 2-Bromo-6-chlorotoluene

A common route to phenylacetic acids is the conversion of a benzyl halide to a nitrile, followed by hydrolysis.

Figure 2: Proposed synthesis of 2-(2-Bromo-6-chlorophenyl)acetic acid from 2-Bromo-6-chlorotoluene.

Causality behind Experimental Choices:

-

Bromination: N-Bromosuccinimide (NBS) is a selective reagent for the radical bromination of benzylic positions. A radical initiator like AIBN is required to start the reaction, and a non-polar solvent like carbon tetrachloride is typically used.

-

Cyanation: The benzylic bromide is a good substrate for nucleophilic substitution with cyanide ions. A polar aprotic solvent like DMSO is used to dissolve the sodium cyanide and facilitate the SN2 reaction.

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is a standard method for this transformation.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classical method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][6]

Figure 3: Proposed synthesis using the Willgerodt-Kindler reaction.

Causality behind Experimental Choices:

-

Thioamide Formation: The reaction of the ketone with sulfur and a secondary amine like morpholine leads to the formation of a thioamide at the terminal position of the alkyl chain.

-

Hydrolysis: The thioamide is then hydrolyzed to the carboxylic acid.

Reactivity

The reactivity of 2-(2-Bromo-6-chlorophenyl)acetic acid is primarily dictated by the carboxylic acid group and the halogenated aromatic ring.

-

Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol. The acidity of the carboxylic proton is enhanced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

Aromatic Ring: The bromine and chlorine substituents deactivate the aromatic ring towards electrophilic substitution. The positions of substitution will be directed by the existing substituents. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, offering a handle for further molecular elaboration.

Analytical Characterization

Due to the lack of published experimental spectra for 2-(2-Bromo-6-chlorophenyl)acetic acid, this section provides predicted spectral data and outlines appropriate analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet, may exchange with D₂O).

-

~7.0-7.5 ppm (m, 3H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and chlorine atoms.

-

~3.8 ppm (s, 2H): Methylene protons of the acetic acid side chain. The chemical shift is influenced by the adjacent aromatic ring and carboxylic acid group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

~175-180 ppm: Carboxylic acid carbonyl carbon.

-

~120-140 ppm: Aromatic carbons. The carbons bearing the bromine and chlorine atoms will have distinct chemical shifts.

-

~40-45 ppm: Methylene carbon of the acetic acid side chain.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[8] A standard pulse program for a one-dimensional proton spectrum should be used.

-

Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[9]

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (249.49 g/mol ) should be observed. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

-

Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (M - 45) is expected.[10]

-

Loss of CH₂COOH: Fragmentation of the benzylic bond would lead to a fragment corresponding to the loss of the acetic acid side chain (M - 59).

-

Tropylium Ion: Rearrangement to a tropylium-like ion is possible, leading to characteristic aromatic fragments.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate fragments.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

Expected Key Absorptions:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100-800 cm⁻¹: C-Br and C-Cl stretching vibrations.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[11][12]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Bromo-6-chlorophenyl)acetic acid (CAS 37777-77-8) should be consulted before handling.[1] Based on the safety information for the structurally similar α-bromo-2-chlorophenylacetic acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Applications in Drug Development and Research

Substituted phenylacetic acids are important scaffolds in medicinal chemistry. For instance, the related compound diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). The unique substitution pattern of 2-(2-Bromo-6-chlorophenyl)acetic acid makes it a valuable building block for the synthesis of novel compounds with potential biological activity. The presence of two different halogen atoms provides orthogonal handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.

Conclusion

2-(2-Bromo-6-chlorophenyl)acetic acid is a chemical compound with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceutical agents. While experimentally determined data for this specific molecule is limited, this guide provides a comprehensive overview based on available information, predicted properties, and established chemical principles. The proposed synthetic routes and analytical methodologies offer a solid foundation for researchers to work with this compound. As with any chemical, it is imperative to follow all recommended safety precautions.

References

-

Appchem. 2-(2-Bromo-6-chlorophenyl)acetic acid. [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

Y. Huang and A. Dömling Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. [Link]

-

CHEM 344 Lab Manual Appendix. [Link]

-

High Quality at Affordable Price. Alpha-Bromo-2-Chlorophenylacetic Acid. [Link]

-

MSU chemistry. Willgerodt‐Kindler Reac1on. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. 2-(2-bromo-6-chlorophenyl)acetic acid. [Link]

-

PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]

-

NIPER SAS Nagar. Research Article - Grignard reaction. [Link]

-

Organic Syntheses Procedure. 3. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

SpectraBase. Phenylacetic acid. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum. [Link]

-

Scribd. CPP 13C NMR | PDF. [Link]

- Google Patents.

-

YouTube. How to Prepare and Run a NMR Sample. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

pesystems.cz. Spectrum Two FT-IR Spectrometer. [Link]

-

The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Googleapis.com. United States Patent (19). [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

-

Introducing NMR to Biomedical Laboratory Scientists through a Laboratory Exercise; Synthesis, Structure Determination and Quantization of Aspirin by Employing an 1 H-NMR Bench Top Instrument. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]

-

PubMed Central. Enhanced NMR Discrimination of Pharmaceutically Relevant Molecular Crystal Forms through Fragment-Based Ab Initio Chemical Shift Predictions. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. Bromo(phenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. [(15)N]-2-BROMOPHENYLACETAMIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 12. whitman.edu [whitman.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Structural Analysis of 2-(2-Bromo-6-chlorophenyl)acetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 2-(2-Bromo-6-chlorophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, predictive models, and established analytical principles to offer a robust methodology for its characterization. We will explore plausible synthetic routes, delve into the interpretation of spectroscopic data (NMR, Mass Spectrometry, and FTIR), outline chromatographic methods for purity assessment, and discuss potential solid-state characteristics based on crystallographic principles. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Halogenated Phenylacetic Acids

Phenylacetic acids and their derivatives are a cornerstone in the development of pharmaceuticals and other bioactive molecules.[1] The introduction of halogen atoms onto the phenyl ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. The specific substitution pattern of 2-(2-Bromo-6-chlorophenyl)acetic acid, with two different halogens ortho to the acetic acid moiety, presents a unique steric and electronic environment. A thorough structural elucidation is paramount for understanding its reactivity, confirming its identity, and ensuring its purity in any downstream application, from chemical synthesis to biological screening.

This guide will systematically address the multifaceted approach required for the complete structural characterization of this compound.

Synthesis and Purification: A Proposed Pathway

A logical synthetic pathway would commence with 2-bromo-6-chlorotoluene. This starting material would then undergo free-radical bromination of the methyl group to form 2-bromo-6-chlorobenzyl bromide. Subsequent nucleophilic substitution with cyanide would yield 2-bromo-6-chlorobenzyl cyanide. The final step would be the hydrolysis of the nitrile to the carboxylic acid.[4]

Experimental Protocol: Proposed Synthesis

Step 1: Radical Bromination of 2-Bromo-6-chlorotoluene

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W UV lamp), dissolve 2-bromo-6-chlorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).

-

Heat the mixture to reflux and irradiate with the lamp until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-bromo-6-chlorobenzyl bromide by vacuum distillation or column chromatography.

Step 2: Cyanation of 2-Bromo-6-chlorobenzyl Bromide

-

In a round-bottom flask, dissolve the 2-bromo-6-chlorobenzyl bromide (1.0 eq) in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (1.2 eq) and stir the mixture at room temperature. The reaction may be gently heated to 50-60 °C to increase the rate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-6-chlorobenzyl cyanide.

Step 3: Hydrolysis of 2-Bromo-6-chlorobenzyl Cyanide

-

To the crude 2-bromo-6-chlorobenzyl cyanide, add a solution of a strong base such as potassium hydroxide in a mixture of ethanol and water.[2]

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy or by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The 2-(2-Bromo-6-chlorophenyl)acetic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Caption: Proposed synthetic workflow for 2-(2-Bromo-6-chlorophenyl)acetic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 2-(2-Bromo-6-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.0-7.6 ppm): The three protons on the phenyl ring will form a complex multiplet. Due to the ortho and para relationships, they will likely appear as a triplet and two doublets (or a doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

Methylene Protons (-CH₂-) (δ ~3.8-4.2 ppm): The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid will appear as a singlet. Its chemical shift will be downfield due to the deshielding effects of the neighboring aromatic ring and carbonyl group.

-

Carboxylic Acid Proton (-COOH) (δ >10 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. Its position is highly dependent on the solvent and concentration.

3.1.2 Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the bromine (C-Br) and chlorine (C-Cl) will be shifted downfield. The quaternary carbon attached to the acetic acid moiety will also be in this region.

-

Methylene Carbon (-CH₂-) (δ ~40-45 ppm): The methylene carbon will appear in the aliphatic region, shifted downfield by the adjacent aromatic ring and carbonyl group.

| Predicted NMR Data for 2-(2-Bromo-6-chlorophenyl)acetic acid | |

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm |

| Aromatic Protons | 7.0 - 7.6 (m, 3H) |

| Methylene Protons | ~3.8 - 4.2 (s, 2H) |

| Carboxylic Acid Proton | >10 (br s, 1H) |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm |

| Carbonyl Carbon | ~175 - 180 |

| Aromatic Carbons | ~125 - 140 (6 signals) |

| Methylene Carbon | ~40 - 45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

3.2.1 Predicted Mass Spectrum

For 2-(2-Bromo-6-chlorophenyl)acetic acid (C₈H₆BrClO₂), the monoisotopic mass is approximately 247.92 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a complex molecular ion cluster (M, M+2, M+4).

Predicted m/z Values for Molecular Ion Adducts: [3]

-

[M-H]⁻: 246.91669

-

[M+H]⁺: 248.93125

-

[M+Na]⁺: 270.91319

3.2.2 Fragmentation Pattern

Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzylic C-C bond.[5] The presence of halogens will also influence the fragmentation, with potential losses of Br or Cl radicals.

Caption: Plausible mass spectrometry fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium intensity band around 1200-1300 cm⁻¹.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2-(2-Bromo-6-chlorophenyl)acetic acid and for quantifying any impurities.

Experimental Protocol: HPLC Method

A reversed-phase HPLC method would be most suitable for this compound.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For separating closely related halogenated compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column could offer alternative selectivity.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm) would be appropriate.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Solid-State Structural Analysis: Insights from X-ray Crystallography

While no crystal structure for 2-(2-Bromo-6-chlorophenyl)acetic acid is currently available, we can infer potential solid-state characteristics from related molecules, such as diclofenac, which contains a 2,6-dichlorophenylamino group attached to a phenylacetic acid moiety.[8][9]

In the solid state, carboxylic acids often form hydrogen-bonded dimers. The two bulky ortho-substituents (Br and Cl) will likely cause significant steric hindrance, leading to a twisted conformation where the phenyl ring and the carboxylic acid group are not coplanar. This twisting can have a profound impact on crystal packing and intermolecular interactions. Halogen bonding (C-Br···O or C-Cl···O) may also play a role in stabilizing the crystal lattice.

Conclusion: A Framework for Comprehensive Analysis

The structural elucidation of 2-(2-Bromo-6-chlorophenyl)acetic acid requires a multi-pronged analytical approach. This guide has provided a comprehensive framework, from a plausible synthetic route to detailed spectroscopic and chromatographic analyses. By combining predictive methods with established principles for analogous compounds, researchers can confidently characterize this molecule, ensuring its identity and purity for its intended applications. The protocols and interpretations presented herein serve as a robust starting point for any scientist or drug development professional working with this or structurally related compounds.

References

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.

-

SciSpace. (n.d.). The Preparation of 2,6-Dichlorophenylacetic Acid. Retrieved from [Link]

-

Supporting information. (n.d.). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diclofenac. PubChem. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

-

Agilent. (2018, March 22). Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Retrieved from [Link]

-

Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of Multicomponent Crystals Formed from Diclofenac and Acridines. Retrieved from [Link]

-

WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Separation Science. (n.d.). Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 8. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 2-(2-Bromo-6-chlorophenyl)acetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic signature of 2-(2-Bromo-6-chlorophenyl)acetic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic data. Furthermore, this guide presents detailed, field-proven methodologies for acquiring and interpreting such data, offering a robust framework for the structural elucidation of this and structurally related molecules. The causality behind experimental choices is emphasized to provide actionable insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Analytical Challenge

2-(2-Bromo-6-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Phenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry and organic synthesis. The unique substitution pattern of a bromo and a chloro group on the phenyl ring, ortho to the acetic acid moiety, is expected to profoundly influence its chemical reactivity and biological activity. Accurate structural confirmation is the bedrock of any chemical research, and for this, a triad of spectroscopic techniques—NMR, IR, and MS—remains the gold standard.

This guide is structured to serve as a practical reference for researchers. It moves from the prediction of spectral features, grounded in established theory, to detailed experimental protocols, and finally to an integrated approach for data interpretation. This ensures a self-validating system of analysis where each piece of spectroscopic data corroborates the others to build a conclusive structural assignment.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-(2-Bromo-6-chlorophenyl)acetic acid. These predictions are derived from established substituent effects, functional group correlations, and fragmentation patterns of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2-(2-Bromo-6-chlorophenyl)acetic acid, we predict the following features in deuterated chloroform (CDCl₃) as the solvent.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals.

-

Aromatic Protons (3H): The three protons on the substituted phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the ortho and para relationships, they will likely present as a complex multiplet. The electron-withdrawing effects of the bromine and chlorine atoms will shift these protons downfield.

-

Methylene Protons (2H): The two protons of the methylene (-CH₂-) group are adjacent to both the aromatic ring and the carbonyl group. This will result in a singlet, shifted downfield to approximately 3.7-4.0 ppm.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than 10 ppm. This peak's position can be highly variable and is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield, appearing around 175-180 ppm.

-

Aromatic Carbons (6C): The six carbons of the phenyl ring will appear between 125-140 ppm. The carbons directly bonded to the halogens (C-Br and C-Cl) will have their chemical shifts significantly influenced. The carbon attached to the acetic acid moiety will also be distinct.

-

Methylene Carbon (-CH₂-): This carbon will be found in the aliphatic region, estimated to be around 40-45 ppm.

-

Table 1: Predicted NMR Data for 2-(2-Bromo-6-chlorophenyl)acetic Acid

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | > 10 | Broad Singlet | -COOH |

| ~7.0 - 8.0 | Multiplet | Ar-H | |

| ~3.7 - 4.0 | Singlet | -CH₂ - | |

| ¹³C NMR | ~175 - 180 | Singlet | C =O |

| ~125 - 140 | Multiple Singlets | C -Ar | |

| ~40 - 45 | Singlet | -CH₂ - |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of 2-(2-Bromo-6-chlorophenyl)acetic acid is predicted to be dominated by the carboxylic acid and aromatic functionalities.

Table 2: Predicted IR Absorption Bands for 2-(2-Bromo-6-chlorophenyl)acetic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3070 | Medium | Aromatic C-H Stretch | Ar-H |

| ~2960 | Weak | Aliphatic C-H Stretch | -CH₂- |

| 1760 - 1690 | Strong | C=O Stretch | Carboxylic Acid[1][2][3] |

| ~1600, ~1470 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid[3] |

| Below 800 | Strong | C-Cl Stretch | Aryl Halide[4][5] |

| Below 700 | Medium | C-Br Stretch | Aryl Halide[4][5] |

The most diagnostic feature will be the very broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching vibrations.[2][3] The strong carbonyl (C=O) absorption is also a key indicator.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the elemental composition and structure.

-

Molecular Ion (M⁺): A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at M, M+2, and M+4, with a characteristic intensity ratio.[6][7]

-

Fragmentation: Electron Impact (EI) ionization would likely lead to several characteristic fragmentation pathways:

-

Loss of the carboxyl group (-COOH): This would result in a significant fragment ion.

-

Alpha-cleavage: Cleavage of the bond between the methylene group and the phenyl ring is a common fragmentation pathway for phenylacetic acids.[8]

-

Table 3: Predicted Mass Spectrometry Data for 2-(2-Bromo-6-chlorophenyl)acetic Acid

| m/z Value | Interpretation | Notes |

| 248/250/252 | Molecular Ion (M⁺) | Isotopic pattern due to Br and Cl |

| 203/205/207 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 185/187 | [C₇H₄BrCl]⁺ | Cleavage of the CH₂-COOH bond |

Experimental Protocols & Methodologies

The following protocols are designed to yield high-quality spectroscopic data for a solid organic acid like 2-(2-Bromo-6-chlorophenyl)acetic acid.

NMR Data Acquisition Workflow

-

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good starting point for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. A concentration of 5-10 mg/mL is typically sufficient for high-field NMR instruments.

-

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

-

Caption: Workflow for NMR data acquisition.

FTIR-ATR Data Acquisition Workflow

-

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation. It ensures good contact between the sample and the IR beam via an internal reflection element (typically a diamond crystal).

-

Step-by-Step Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry Data Acquisition Workflow

-

Rationale: Electron Impact (EI) ionization is a robust technique for relatively small, thermally stable organic molecules and provides reproducible fragmentation patterns that are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that could also be used, particularly in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Step-by-Step Protocol (GC-MS with EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

The GC will separate the compound from any impurities and introduce it into the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Caption: Workflow for GC-MS data acquisition.

Integrated Data Interpretation

The true power of these spectroscopic techniques lies in their combined application. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

Caption: Logical relationship of spectroscopic data.

By integrating the data, a researcher can confidently confirm the structure of 2-(2-Bromo-6-chlorophenyl)acetic acid:

-

MS confirms the molecular weight and elemental composition (C, H, Br, Cl, O).

-

IR confirms the presence of the key carboxylic acid and halogenated aromatic functional groups.

-

NMR confirms the connectivity of the atoms, showing the relationship between the substituted phenyl ring and the acetic acid side chain.

This integrated approach ensures the trustworthiness and scientific integrity of the structural assignment, a critical step in any research or development endeavor.

References

-

PubChem. 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra.[Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.[Link]

-

Chegg.com. Solved Please interpret this MS spectrum of phenylacetic.[Link]

-

Spectroscopy Online. Halogenated Organic Compounds.[Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry.[Link]

-

Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry.[Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chegg.com [chegg.com]

An In-Depth Technical Guide to the Solubility of 2-(2-Bromo-6-chlorophenyl)acetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Bromo-6-chlorophenyl)acetic acid, a key intermediate in organic synthesis. A deep understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the efficient progress of drug development pipelines. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and formulation scientists a definitive resource. We will explore the physicochemical properties of the target molecule, present a qualitative solubility profile based on solvent polarity, and provide a rigorous, step-by-step protocol for experimental solubility determination using the isothermal shake-flask method, validated by High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

2-(2-Bromo-6-chlorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a phenyl ring, and halogen substituents, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility.

In practical terms, solubility dictates:

-

Reaction Kinetics: For homogeneous reactions, reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a solvent system at varying temperatures.[1][2] An ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind.[3]

-

Formulation & Bioavailability: In drug development, the solubility of an API or its precursors directly impacts its dissolution rate and subsequent bioavailability.

This guide provides the foundational knowledge and actionable protocols to master the solubility challenges associated with 2-(2-Bromo-6-chlorophenyl)acetic acid.

Physicochemical Properties of the Solute

To predict and interpret solubility, one must first understand the intrinsic properties of the molecule itself. The structure of 2-(2-Bromo-6-chlorophenyl)acetic acid imparts a specific combination of polarity, hydrogen bonding capability, and molecular size that governs its interaction with various solvents. While a complete experimental dataset for this specific molecule is not publicly available, we can infer its properties from its structure and data on analogous compounds.

Table 1: Key Physicochemical Properties of Phenylacetic Acid Derivatives

| Property | Value (Estimated/Typical) | Significance for Solubility |

| Molecular Formula | C₈H₆BrClO₂ | Indicates the elemental composition. |

| Molecular Weight | 249.49 g/mol [4] | Influences the energy required to break the crystal lattice. |

| Appearance | White to off-white crystalline powder[4] | The solid-state implies a crystal lattice energy that must be overcome by solvent interaction. |

| Melting Point | ~106-112 °C[4][5] | A high melting point suggests strong intermolecular forces in the crystal lattice, which can correlate with lower solubility. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidic proton can be donated, making the molecule ionizable. Solubility is highly pH-dependent in protic solvents. |

| logP (Octanol-Water) | > 3.0 | A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous ones. |

Note: Specific experimental values for pKa and logP for this exact molecule are not readily found in public literature; these are expert estimations based on similar phenylacetic acid structures.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., alcohols, water) have large dipole moments and are effective at dissolving polar solutes. They can be further divided into:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They can solvate the carboxylic acid group of our target molecule effectively.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.

-

-

Non-Polar Solvents: These solvents (e.g., Toluene, Hexane) have small dipole moments and interact primarily through weaker van der Waals forces. They are best for dissolving non-polar solutes.

For 2-(2-Bromo-6-chlorophenyl)acetic acid, we can predict the following:

-

The carboxylic acid group is polar and capable of strong hydrogen bonding. This part of the molecule will favor interaction with polar protic solvents.

-

The halogenated phenyl ring is large and relatively non-polar (lipophilic). This portion will favor interactions with non-polar or moderately polar aprotic solvents.

Therefore, the overall solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the polar head and the non-polar tail are likely to be the most effective.

Qualitative Solubility Profile

Based on the theoretical principles, a qualitative assessment of solubility in common organic solvents can be projected. This serves as a crucial first step in solvent screening for applications like crystallization.[6]

Table 2: Predicted Qualitative Solubility of 2-(2-Bromo-6-chlorophenyl)acetic Acid

| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | Excellent hydrogen bond donor/acceptor. Can solvate the carboxylic acid group effectively. |

| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, provides strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | 5.1 | Moderate to High | A strong hydrogen bond acceptor that can interact with the carboxylic acid proton. Its polarity helps solvate the ring. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Less polar than acetone but still a good hydrogen bond acceptor. Balances polarity for both ends of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderate to Low | Can dissolve the non-polar ring, but offers weaker interactions for the carboxylic acid group.[7] |

| Toluene | Non-Polar | 2.4 | Low | Primarily interacts with the phenyl ring. Ineffective at solvating the polar carboxylic acid. |

| Hexane | Non-Polar | 0.1 | Very Low / Insoluble | Lacks any significant mechanism to interact with the polar functional group. |

Experimental Protocol: Isothermal Shake-Flask Method

Theoretical prediction must be validated by empirical data. The isothermal shake-flask method is a globally recognized standard for determining the solubility of a compound.[8][9] This protocol is adapted from the OECD Guideline 105.[10][11]

Principle

A surplus of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method, such as HPLC.[11]

Materials & Equipment

-

2-(2-Bromo-6-chlorophenyl)acetic acid (purity >99%)

-

HPLC-grade organic solvents

-

Analytical balance

-

Glass flasks with screw caps or ground glass stoppers

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Calibrated reference standards of the target compound

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-(2-Bromo-6-chlorophenyl)acetic acid to a flask. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flasks and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined time (e.g., 24 hours). A preliminary kinetics study is recommended to determine the time required to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method.

Diagram of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask solubility determination protocol.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Self-Validating HPLC Protocol

An accurate analytical method is non-negotiable for a trustworthy solubility value. A reverse-phase HPLC method is well-suited for quantifying phenylacetic acid derivatives.[13]

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Causality & Justification |

| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides good retention for the moderately non-polar phenylacetic acid structure. |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) | Acetonitrile is the organic modifier. Phosphoric acid is used to suppress the ionization of the carboxylic acid group (pH < pKa), ensuring a single, well-retained species and sharp peak shape.[14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Detector | UV at 215 nm | The phenyl ring provides strong UV absorbance at lower wavelengths, ensuring high sensitivity.[15] |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Calibration | A minimum of 5 standards prepared from a certified reference standard, bracketing the expected sample concentration. A correlation coefficient (r²) of >0.999 is required. | This ensures the method is linear and accurate over the range of measurement. |

Practical Implications & Conclusion

A comprehensive understanding of the solubility of 2-(2-Bromo-6-chlorophenyl)acetic acid is not merely an academic exercise; it is a prerequisite for efficient and successful process development.

-

For Process Chemists: This data directly informs solvent selection for reactions and, critically, for crystallization. A solvent with high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.[1] For example, based on the predicted profile, a mixed solvent system, such as Toluene/Ethanol, might be explored. The compound would be dissolved in a minimal amount of hot ethanol (the "soluble solvent") and then toluene (the "insoluble solvent") would be added until turbidity is observed, promoting crystal growth upon slow cooling.[2]

-

For Formulation Scientists: While this compound is an intermediate, its solubility characteristics are indicative of the final API. Poor organic solvent solubility often correlates with poor aqueous solubility, a major hurdle in drug formulation. Early knowledge allows for the proactive development of formulation strategies like salt formation or amorphous solid dispersions.

References

- Guide for crystallization. (n.d.).

-

Finding the best solvent for recrystallisation. (2021). RSC Education. Retrieved from [Link]

-

Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

-

How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

OECD Guideline 105: Water Solubility. (n.d.). Phytosafe. Retrieved from [Link]

-

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Test No. 105: Water Solubility. (1995). OECD. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]

-

Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Alpha-Bromo-2-Chlorophenylacetic Acid. (n.d.). Syn-Fine. Retrieved from [Link]

-

Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. (n.d.). Syn-Fine. Retrieved from [Link]

-

Sandyk, R. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5. Retrieved from [Link]

-

2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

-

2-Bromo-2-(2-chlorophenyl)acetic acid. (n.d.). Lead Sciences. Retrieved from [Link]

-

2-(2-BROMO-6-CHLOROPHENYL)ACETIC ACID, 97%. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

2-(2-Bromo-6-chlorophenyl)acetic acid. (n.d.). Autech. Retrieved from [Link]

- Piscitelli, F., et al. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography.

-

2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester. (n.d.). PharmaCompass. Retrieved from [Link]

-

MSDS of Alpha-bromo-2-chlorophenylacetic acid. (2011). Capot Chemical. Retrieved from [Link]

-

Analysis of Organic Acids in Aqueous Samples. (n.d.). Agilent. Retrieved from [Link]

-

2-bromo-2-(4-chlorophenyl)acetic acid CAS NO.3381-73-5. (n.d.). Send Pharmaceutical. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 6. mt.com [mt.com]

- 7. unifr.ch [unifr.ch]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

- 12. enamine.net [enamine.net]

- 13. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. scholar.usuhs.edu [scholar.usuhs.edu]

- 15. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromo-6-chlorophenyl)acetic Acid: Starting Materials and Strategic Pathways

Abstract

2-(2-Bromo-6-chlorophenyl)acetic acid is a valuable substituted phenylacetic acid derivative, serving as a key building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. The precise installation of the 2-bromo-6-chloro substitution pattern, coupled with the acetic acid side chain, presents a unique synthetic challenge that necessitates a well-designed strategy rooted in the selection of appropriate starting materials. This technical guide provides a comprehensive analysis of the most viable and efficient synthetic routes to this target molecule. We will explore the retrosynthetic logic, detail the preparation of key intermediates, and present step-by-step protocols for the elaboration of these intermediates into the final product. The discussion emphasizes the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals.

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-(2-bromo-6-chlorophenyl)acetic acid reveals two primary strategic disconnections that lead to logical and commercially available starting materials. The most apparent disconnection is at the Cα-CN bond of the corresponding nitrile or the Cα-Br bond of the benzyl bromide, tracing the acetic acid side chain back to a methyl group. A secondary approach considers the introduction of the aryl halides via diazotization of an amino group.

This analysis identifies 2-bromo-6-chlorotoluene as the most pivotal intermediate. The synthetic challenge is thus bifurcated: first, the efficient synthesis of this core intermediate, and second, the selective functionalization of its benzylic methyl group to install the acetic acid moiety. The most logical precursor to 2-bromo-6-chlorotoluene itself is 2-chloro-6-methylaniline , leveraging the power of the Sandmeyer reaction for precise halogen placement.

Caption: High-level retrosynthetic analysis for the target molecule.

Synthesis of the Core Intermediate: 2-Bromo-6-chlorotoluene

The most reliable and widely adopted method for preparing aryl halides with specific substitution patterns that are not easily accessible through direct halogenation is the Sandmeyer reaction.[1][2] This transformation utilizes an aryl amine, converts it into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[3]

Rationale and Mechanism

The synthesis commences with 2-chloro-6-methylaniline. The primary amino group is first converted into a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[4] The resulting diazonium salt is an excellent leaving group (N₂ gas). The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) species, yielding the desired 2-bromo-6-chlorotoluene and regenerating the copper(I) catalyst.[1][3] This method provides high regioselectivity, which is crucial for this synthesis.

Caption: Workflow for the synthesis of 2-bromo-6-chlorotoluene.

Experimental Protocol: Sandmeyer Reaction

-